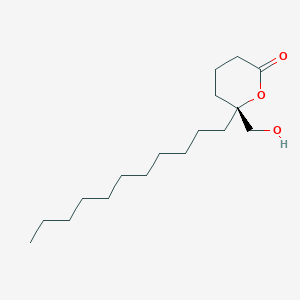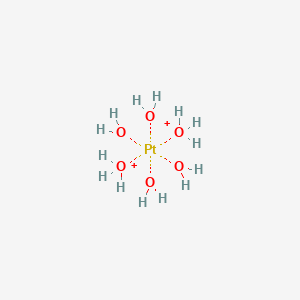
diaquatetrahydroxidoplatinum(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaquatetrahydroxidoplatinum is a platinum coordination entity.
Applications De Recherche Scientifique
Systems Biology of Cisplatin Resistance
A study by Galluzzi et al. (2014) focuses on the platinum derivative cisplatin and its use in cancer treatment. The research explores the molecular mechanisms of cisplatin resistance in cancer cells, which is a significant barrier against the identification of effective chemosensitization strategies. Although this study does not directly focus on diaquatetrahydroxidoplatinum(IV), it provides insights into the broader context of platinum-based treatments and the challenges they face in clinical applications (Galluzzi et al., 2014).
Mechanism of Action of Platinum Compounds
Johnson et al. (1989) discuss cisplatin and its interaction with DNA, which is responsible for its cytotoxic action. The study explores the effects of platinum compounds on the conformation and stability of DNA. This research provides a foundational understanding of how platinum-based drugs, including diaquatetrahydroxidoplatinum(IV), interact at a molecular level (Johnson et al., 1989).
Cisplatin in Cancer Therapy
Dasari and Tchounwou (2014) examine cisplatin's mode of action, specifically its ability to crosslink with DNA bases, causing DNA damage and inducing apoptosis in cancer cells. This study offers insights into the molecular mechanisms of action for cisplatin, which is relevant to understanding the potential applications and mechanisms of diaquatetrahydroxidoplatinum(IV) in scientific research (Dasari & Tchounwou, 2014).
Novel Di- and Tetracarboxylatoplatinum(IV) Complexes
Reithofer et al. (2007) explore the synthesis, characterization, and cytotoxic activity of di- and tetracarboxylatoplatinum(IV) complexes, including those with axial hydroxo ligands. This research is directly relevant to diaquatetrahydroxidoplatinum(IV) and its potential applications in cancer therapy, particularly in terms of structure-activity relationships and DNA platination studies (Reithofer et al., 2007).
Cisplatin-Induced Ototoxicity
Gentilin et al. (2019) focus on the adverse effects of cisplatin, particularly its ototoxicity. While this study is centered on cisplatin, understanding its side effects can inform research into related compounds like diaquatetrahydroxidoplatinum(IV), especially in developing strategies to mitigate such effects (Gentilin et al., 2019).
Propriétés
Formule moléculaire |
H14O6Pt+2 |
|---|---|
Poids moléculaire |
305.19 g/mol |
Nom IUPAC |
dioxidanium;platinum;tetrahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p+2 |
Clé InChI |
BYFKUSIUMUEWCM-UHFFFAOYSA-P |
SMILES canonique |
[OH3+].[OH3+].O.O.O.O.[Pt] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


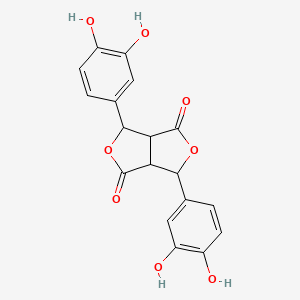

![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)

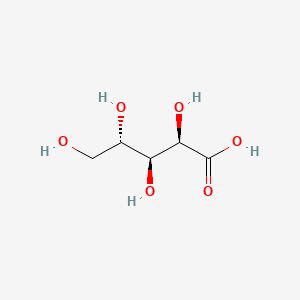
![1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole](/img/structure/B1238848.png)
![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
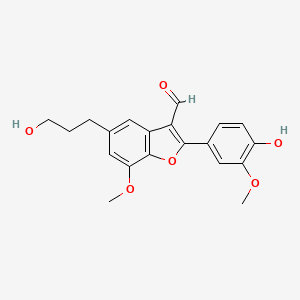

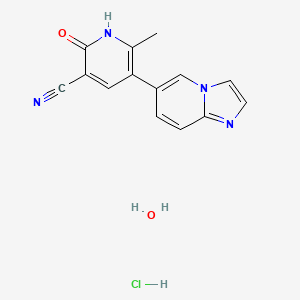
![N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B1238858.png)
